4-溴-2-糠醛

描述

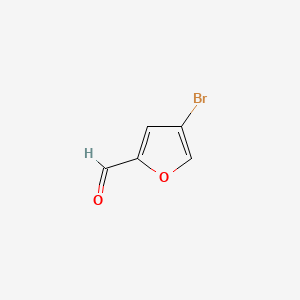

4-Bromo-2-furaldehyde is a brominated derivative of furan, a heterocyclic aromatic compound. It serves as a key intermediate in the synthesis of various chemically and biologically active molecules. The presence of the bromine atom on the furan ring makes it a versatile precursor for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of 4-Bromo-2-furaldehyde and its derivatives has been explored through different methods. One approach involves the bromination of 2-furancarboxaldehyde to yield 4,5-dibromo-2-furancarboxaldehyde, which can be further processed to obtain the desired 4-bromo derivative . Another method includes the use of 2-furaldehyde as a starting material, which undergoes a series of reactions to produce chiral 3-bromo-2(5H)-furanone, a closely related compound . Additionally, the synthesis of 4-bromo-2-furancarboxaldehyde's ethylene acetal and its pinacolborane derivative has been described, showcasing the compound's potential in Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-furaldehyde derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a derivative of 4-Bromo-2-furaldehyde, was determined by single-crystal XRD and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that stabilize the crystal structure.

Chemical Reactions Analysis

4-Bromo-2-furaldehyde and its derivatives participate in a variety of chemical reactions. The bromo group acts as a synthetic handle for palladium-mediated couplings and nucleophilic substitutions, allowing for the generation of a wide range of substituted compounds . The reactivity of the bromo group also enables the formation of novel hydrazone Schiff base compounds through condensation reactions . Furthermore, the compound's reactivity has been utilized in the synthesis of 1,2,4-trisubstituted furans via a sequential Passerini/Wittig/Isomerization reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-furaldehyde derivatives are influenced by the presence of the bromine atom and the furan ring. These properties are crucial for the compound's reactivity and its application in organic synthesis. The compound's derivatives exhibit a range of interactions, such as hydrogen bonding and π-π stacking, which are important for their stability and reactivity . The electronic properties, such as HOMO-LUMO gaps and hyperpolarizability, have been studied to understand the compound's potential in electronic applications .

科学研究应用

4-溴-2-糠醛:科学研究应用的全面分析

呋喃基环丁二酮的合成: 4-溴-2-糠醛是合成呋喃基环丁二酮的构建模块,而呋喃基环丁二酮是已知的强效 G 蛋白偶联受体拮抗剂。 这种应用在药物化学领域意义重大,因为此类化合物可用于针对与 G 蛋白偶联受体相关的各种疾病的药物开发 .

卤化和硝化反应: 在有机合成中,4-溴-2-糠醛用于卤化和硝化反应。 这些反应对于修饰化学结构以增强其性能或创造具有所需功能的新化合物至关重要 .

安全和危害

作用机制

Target of Action

The primary targets of 4-Bromo-2-furaldehyde are the G-protein coupled receptors, specifically CXCR2 and CXCR1 . These receptors play a crucial role in the immune response, particularly in the chemotaxis of leukocytes .

Mode of Action

4-Bromo-2-furaldehyde interacts with its targets, CXCR2 and CXCR1, by inhibiting the binding of Interleukin-8 (IL-8) to these receptors . This results in a decrease in the chemotactic response and potentially reduces inflammation .

Biochemical Pathways

The inhibition of IL-8 binding to CXCR2 and CXCR1 by 4-Bromo-2-furaldehyde affects the chemokine signaling pathway . This can lead to downstream effects such as reduced leukocyte migration and potentially decreased inflammation .

Result of Action

The molecular and cellular effects of 4-Bromo-2-furaldehyde’s action primarily involve the reduction of leukocyte chemotaxis due to the inhibition of IL-8 binding to CXCR2 and CXCR1 . This could potentially lead to a decrease in inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-furaldehyde. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the physiological state of the individual and the presence of other substances that might interact with the compound.

生化分析

Biochemical Properties

It is known to be a building block for the synthesis of furanyl cyclobutenediones . These compounds are known to interact with G-protein coupled receptors, which are a large family of proteins that play a crucial role in cellular signaling .

Cellular Effects

Given its role in the synthesis of furanyl cyclobutenediones, it may indirectly influence various cellular processes through its effects on G-protein coupled receptors .

Molecular Mechanism

It is known to be involved in the synthesis of furanyl cyclobutenediones . These compounds can interact with G-protein coupled receptors, potentially influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 54-58 °C .

Metabolic Pathways

Given its role in the synthesis of furanyl cyclobutenediones, it may be involved in metabolic pathways related to these compounds .

属性

IUPAC Name |

4-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGBBKQOSUHKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373692 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21921-76-6 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?

A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

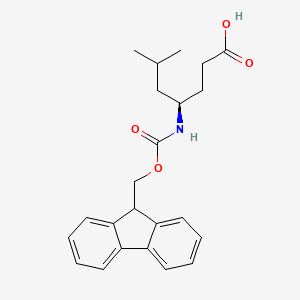

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)